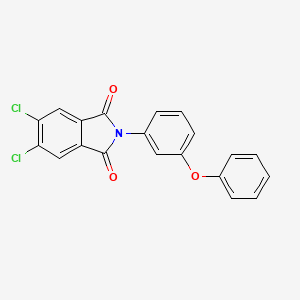
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione is a chemical compound with the molecular formula C20H11Cl2NO3 and a molecular weight of 384.22 g/mol . This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine under solventless conditions . The reaction is usually carried out by heating the reactants, which leads to the formation of the isoindoline-1,3-dione core structure. The reaction conditions are relatively mild and environmentally friendly, aligning with green chemistry principles .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Scientific Research Applications
5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The exact pathways and molecular targets involved in its effects are still under investigation, but its structure suggests it may influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives such as:
- 5,6-Dichloro-2-phenyl-isoindole-1,3-dione
- 5,6-Dichloro-2-(4-hydroxyphenyl)-isoindole-1,3-dione
- 5,6-Dichloro-2-(4-methoxyphenyl)-isoindole-1,3-dione
Uniqueness
What sets 5,6-Dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenoxy group and the dichloro substitution on the isoindoline core may confer unique properties compared to other similar compounds .
Properties
IUPAC Name |
5,6-dichloro-2-(3-phenoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-5-4-8-14(9-12)26-13-6-2-1-3-7-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQZBPYRAGUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
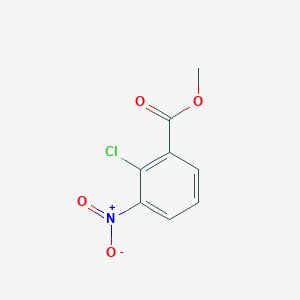
![2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2519752.png)
![3-(4-ETHOXYPHENYL)-6-[(E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B2519753.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)


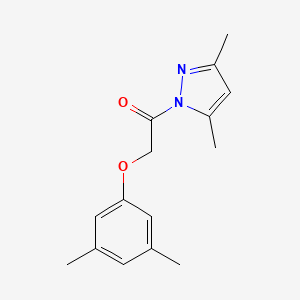
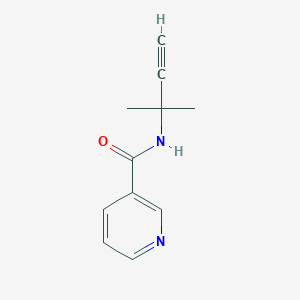
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)
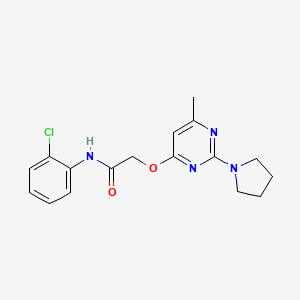
![O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2519765.png)
![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)

![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)
